molecular formula C15H22ClNO B14157256 4'-Methyl-3-piperidinopropiophenone hydrochloride CAS No. 1023-20-7

4'-Methyl-3-piperidinopropiophenone hydrochloride

Cat. No.: B14157256
CAS No.: 1023-20-7
M. Wt: 267.79 g/mol
InChI Key: GDXXLEKTBGMZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methyl-3-piperidinopropiophenone hydrochloride is a chemical compound known for its muscle relaxant properties. It is widely used in the treatment of muscular contractures, low back pain, and spasticity. This compound works by inhibiting gamma-efferent firing and promoting local vasodilatation, which helps in reducing muscle stiffness and pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-3-piperidinopropiophenone hydrochloride involves several steps. One common method includes the reaction of 4-methylpropiophenone with piperidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of 4’-Methyl-3-piperidinopropiophenone hydrochloride is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-3-piperidinopropiophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4’-Methyl-3-piperidinopropiophenone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Methyl-3-piperidinopropiophenone hydrochloride involves the inhibition of gamma-efferent firing, which reduces muscle tone and promotes relaxation. It also causes local vasodilatation, increasing blood flow to the affected muscles. The compound interacts with specific molecular targets, including adrenergic and muscarinic receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methyl-3-piperidinopropiophenone hydrochloride is unique due to its specific chemical structure, which allows it to effectively inhibit gamma-efferent firing and promote vasodilatation. This makes it particularly effective in treating muscle-related disorders with minimal central nervous system side effects .

Properties

CAS No.

1023-20-7

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C15H21NO.ClH/c1-13-5-7-14(8-6-13)15(17)9-12-16-10-3-2-4-11-16;/h5-8H,2-4,9-12H2,1H3;1H

InChI Key

GDXXLEKTBGMZDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.